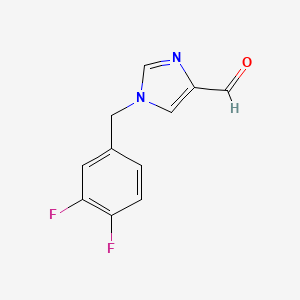

1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde

CAS No.: 1692708-54-5

Cat. No.: VC3195359

Molecular Formula: C11H8F2N2O

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1692708-54-5 |

|---|---|

| Molecular Formula | C11H8F2N2O |

| Molecular Weight | 222.19 g/mol |

| IUPAC Name | 1-[(3,4-difluorophenyl)methyl]imidazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C11H8F2N2O/c12-10-2-1-8(3-11(10)13)4-15-5-9(6-16)14-7-15/h1-3,5-7H,4H2 |

| Standard InChI Key | NHLNDHGYVURVGN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CN2C=C(N=C2)C=O)F)F |

| Canonical SMILES | C1=CC(=C(C=C1CN2C=C(N=C2)C=O)F)F |

Introduction

Chemical Structure and Identification

1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde is characterized by its distinctive molecular architecture consisting of an imidazole ring with a carbaldehyde group at position 4 and a 3,4-difluorobenzyl substituent at position 1. The compound is registered with CAS number 1692708-54-5.

Structural Features

The compound consists of three key structural components:

-

An imidazole heterocycle core

-

A carbaldehyde functional group at the 4-position of the imidazole ring

-

A 3,4-difluorobenzyl substituent attached to the nitrogen at position 1

The presence of fluorine atoms at positions 3 and 4 of the benzyl ring contributes significantly to the compound's physical and chemical properties. Fluorine substitution typically enhances metabolic stability, lipophilicity, and binding affinity to biological targets due to its high electronegativity and small atomic radius.

Comparative Structure Analysis

Synthetic Methodologies

Several synthetic routes can be employed to prepare 1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde, with recent advances in reductive cyclization techniques offering improved efficiency.

Reductive Cyclization Method

A patent describes a novel approach for preparing 4-imidazole formaldehyde derivatives through reductive cyclization involving TMSN₃ (trimethylsilyl azide) . The general process involves:

-

Starting with propynamide precursors

-

Performing a reductive cyclization reaction under NIS/TMSN₃/H₂O conditions

-

Subsequent dehydration to obtain the final 4-imidazole formaldehyde derivatives

The molar ratio of reactants plays a crucial role in the success of this synthesis:

Conventional Benzylation Approach

A traditional synthetic pathway often involves:

-

Benzylation of the imidazole nitrogen with 3,4-difluorobenzyl chloride

-

Introduction of the carbaldehyde group at position 4 through formylation reactions

This approach typically employs a base such as sodium hydride (NaH) in tetrahydrofuran (THF) as the solvent to facilitate the benzylation reaction.

Optimization Parameters

The synthesis can be optimized by controlling several parameters:

| Parameter | Optimal Condition | Effect |

|---|---|---|

| Temperature | 60-80°C | Ensures complete reaction without degradation |

| Reaction time | 8-18 hours | Allows sufficient time for cyclization |

| Solvent | Tetrahydrofuran | Provides appropriate solubility for reactants |

| Dehydrating agent | Bis[α,α-bis(trifluoromethyl)benzyl alcohol]diphenylsulfide | Facilitates efficient dehydration |

Chemical Reactivity and Transformations

The reactivity of 1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde is governed by its functional groups, particularly the reactive carbaldehyde moiety at position 4 of the imidazole ring.

Aldehyde Reactivity

The carbaldehyde group serves as a versatile handle for various transformations:

-

Reduction to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄)

-

Oxidation to carboxylic acids with oxidizing agents such as potassium permanganate (KMnO₄)

-

Condensation reactions with amines to form imines

-

Aldol condensations to form carbon-carbon bonds

-

Wittig reactions to generate olefins

Imidazole Ring Reactivity

The imidazole ring possesses nucleophilic character at the unsubstituted nitrogen atom (position 3), enabling:

-

Coordination with metal ions

-

Participation in hydrogen bonding

-

Protonation under acidic conditions

-

Electrophilic substitution reactions at position 5

Fluorobenzyl Group Transformations

The difluorobenzyl moiety can undergo substitution reactions, where nucleophiles can replace the fluorine atoms depending on the reaction conditions. The presence of fluorine atoms also affects the electronic properties of the benzyl group, potentially influencing the reactivity of other functional groups in the molecule.

Applications in Scientific Research

1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde has numerous applications in scientific research, particularly in medicinal chemistry and organic synthesis.

Building Block in Organic Synthesis

The compound serves as a valuable intermediate for constructing more complex molecules with potential biological activities. The reactive carbaldehyde group allows for further elaboration to create diverse chemical libraries.

Medicinal Chemistry Research

In drug discovery, this compound can be utilized as:

-

A scaffold for developing enzyme inhibitors

-

A precursor for biologically active compounds

-

A structural template for structure-activity relationship (SAR) studies

Chemical Probe Development

The compound's structure makes it suitable for the development of chemical probes to study biological systems, particularly where imidazole-containing compounds show relevant activity.

Structure-Activity Relationships

Understanding how structural modifications of 1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde affect its biological activity is crucial for rational drug design.

Key Structural Elements

The biological activity of this compound likely depends on several key structural features:

| Structural Element | Potential Biological Significance |

|---|---|

| Imidazole ring | Hydrogen bonding interactions with protein targets; metal coordination |

| Carbaldehyde group | Reactivity toward nucleophilic amino acid residues; hydrogen bond acceptor |

| 3,4-difluorobenzyl group | Enhanced lipophilicity; electronic effects; potential π-stacking interactions |

Position Effects in Analogous Compounds

The position of substituents on the imidazole ring significantly impacts biological activity. For instance, 4-substituted imidazoles often demonstrate different activity profiles compared to 2- or 5-substituted analogs due to altered electronic distribution and binding orientations.

Comparison with Related Compounds

1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde can be compared with structurally similar compounds to better understand its unique properties.

Comparison with Pyrrole Analog

The comparison with 1-(3,4-difluorobenzyl)-1H-pyrrole-2-carbaldehyde reveals important differences:

-

The imidazole ring in our target compound contains an additional nitrogen atom, increasing polarity and hydrogen bonding capabilities

-

The carbaldehyde position (4 vs. 2) alters the electronic distribution and reactivity

-

The imidazole ring possesses greater aromatic character and higher basicity than pyrrole

Positional Isomers

Various positional isomers of 1-(3,4-difluorobenzyl)-1H-imidazole carbaldehyde can exist, including:

-

1-(3,4-difluorobenzyl)-1H-imidazole-2-carbaldehyde

-

1-(3,4-difluorobenzyl)-1H-imidazole-5-carbaldehyde

These isomers would exhibit different chemical reactivity and potentially different biological activities due to the altered position of the carbaldehyde group.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure and purity of 1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information:

-

¹H NMR typically shows characteristic signals for:

-

Imidazole protons (singlets at approximately δ 7.5-8.5 ppm)

-

Aldehyde proton (singlet at approximately δ 9.8-10.0 ppm)

-

Aromatic protons from the difluorobenzyl group (complex multiplets at δ 7.0-7.5 ppm)

-

Methylene protons (singlet at approximately δ 5.2-5.5 ppm)

-

-

¹³C NMR shows signals for:

-

Carbonyl carbon of the aldehyde (approximately δ 180-185 ppm)

-

Imidazole carbons (δ 115-150 ppm)

-

Difluorobenzene carbons (complex splitting patterns due to C-F coupling)

-

Methylene carbon (approximately δ 45-50 ppm)

-

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) would typically show a molecular ion peak corresponding to the exact mass of the compound (C₁₁H₈F₂N₂O, calculated exact mass of 222.0605 Da).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume